molecular formula C15H14ClNO2S B14129221 N-Tosyl-2-(m-chlorophenyl)aziridine

N-Tosyl-2-(m-chlorophenyl)aziridine

Cat. No.: B14129221
M. Wt: 307.8 g/mol
InChI Key: FKGDBLFWVLGASP-UHFFFAOYSA-N
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Description

N-Tosyl-2-(m-chlorophenyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The presence of the tosyl group (p-toluenesulfonyl) and the m-chlorophenyl group makes this compound particularly interesting for various chemical reactions and applications. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Tosyl-2-(m-chlorophenyl)aziridine can be synthesized through several methods. One common approach involves the reaction of N-tosyl imines with in situ generated iodomethyllithium. This reaction proceeds with high diastereoselectivity and provides an efficient route to aziridines . Another method involves the direct transformation of 2-amino alcohols to N-tosyl aziridines using tosylation and in situ cyclization with potassium hydroxide in water/dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of aziridine synthesis can be applied. Industrial production typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Tosyl-2-(m-chlorophenyl)aziridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic ring opening with alcohols can produce amino alcohols, while reactions with thiols yield thioethers.

Scientific Research Applications

N-Tosyl-2-(m-chlorophenyl)aziridine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Tosyl-2-(m-chlorophenyl)aziridine primarily involves its ability to undergo nucleophilic ring-opening reactions. The strained three-membered ring is highly reactive, allowing nucleophiles to attack and open the ring, leading to the formation of various products. The presence of the tosyl group enhances the compound’s reactivity by stabilizing the intermediate formed during the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Tosyl-2-(m-chlorophenyl)aziridine is unique due to the presence of both the tosyl and m-chlorophenyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where other aziridines may not be suitable.

Properties

Molecular Formula

C15H14ClNO2S

Molecular Weight

307.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-1-(4-methylphenyl)sulfonylaziridine

InChI

InChI=1S/C15H14ClNO2S/c1-11-5-7-14(8-6-11)20(18,19)17-10-15(17)12-3-2-4-13(16)9-12/h2-9,15H,10H2,1H3

InChI Key

FKGDBLFWVLGASP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC(=CC=C3)Cl

Origin of Product

United States

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